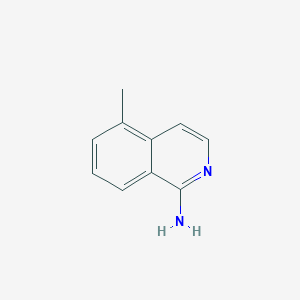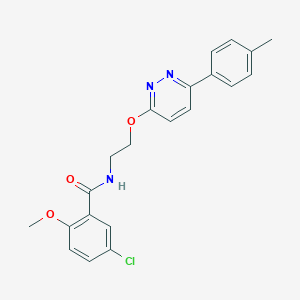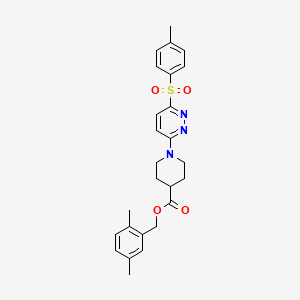
2-ethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-ethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide" is a chemical entity that appears to be related to a class of substances studied for various applications, including as flavoring agents and in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the acetamide moiety, thiophene ring, and pyran ring are common in the realm of synthetic organic chemistry and are often explored for their biological activities.
Synthesis Analysis
The synthesis of related compounds, such as those described in the first paper, involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen. These compounds are synthesized to evaluate their potential as kappa-opioid agonists. The synthesis typically involves the introduction of different alkyl and aryl substituents using racemic or chiral amino acids, which could be a similar approach used for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of "2-ethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide" would likely exhibit certain characteristics based on the functional groups present. The thiophene ring provides aromatic character, which can contribute to the compound's electronic properties and stability. The tetrahydro-2H-pyran ring introduces a heterocyclic element that can impact the compound's three-dimensional conformation and potential interactions with biological targets. The acetamide group is a common functional group in drug molecules, often involved in hydrogen bonding and other key interactions within biological systems .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structural features are often involved in various chemical reactions. For example, the acetamide group can participate in hydrolysis reactions under acidic or basic conditions, potentially leading to the formation of the corresponding acid and amine. The thiophene ring can undergo electrophilic aromatic substitution, and the pyran ring can be involved in ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the ethoxy group could impart some degree of lipophilicity, while the heterocyclic rings could contribute to the compound's solubility profile. The acetamide moiety is polar and can engage in hydrogen bonding, which might affect the compound's boiling point, melting point, and solubility in various solvents. The compound's stability could be influenced by the presence of the thiophene ring, which is known to be relatively stable but can be susceptible to oxidation under certain conditions .
In the second paper, the substance "2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide" is evaluated for its safety as a flavoring substance. Although not the same compound, it shares some structural similarities, such as the presence of a thiophene ring and an acetamide group. The paper reports no adverse effects in a 90-day oral gavage study in rats at doses up to 100 mg/kg body weight per day, and no developmental toxicity was observed at doses up to 1,000 mg/kg body weight per day. These findings could provide a preliminary indication of the safety profile for structurally related compounds .
作用機序
Target of Action
Similar compounds have been used as reagents in the identification and optimization of pteridinone toll-like receptor 7 agonists .
Mode of Action
It’s structurally similar to other compounds that act as cb2 cannabinoid receptor agonists . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
The compound may potentially affect the biochemical pathways associated with the Toll-like receptor 7 and CB2 cannabinoid receptor . These receptors play crucial roles in immune response and pain sensation, respectively.
Result of Action
Activation of the cb2 cannabinoid receptor can potentially result in pain relief .
特性
IUPAC Name |
2-ethoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-17-10-13(16)15-11-14(5-7-18-8-6-14)12-4-3-9-19-12/h3-4,9H,2,5-8,10-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMZFZINCDCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)
![(E)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B3020251.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)



![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)


![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)

